Product packaging for Dimethyl cyclobut-1-ene-1,2-dicarboxylate(Cat. No.:CAS No. 1128-10-5)

Dimethyl cyclobut-1-ene-1,2-dicarboxylate

Cat. No.: B074065
CAS No.: 1128-10-5
M. Wt: 170.16 g/mol
InChI Key: YCWIAJMHYRJHSR-UHFFFAOYSA-N
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Description

Dimethyl cyclobut-1-ene-1,2-dicarboxylate is a highly valuable and strained, electron-deficient alkene that serves as a versatile building block in synthetic organic chemistry. Its primary research utility stems from its role as a key synthon for accessing complex molecular architectures, particularly through cycloaddition reactions. The compound readily participates in [4+2] and [2+2] cycloadditions, enabling the rapid construction of polycyclic frameworks and functionalized cyclobutane derivatives that are prevalent in medicinal chemistry and materials science. Furthermore, the ester groups provide convenient handles for further synthetic manipulation, including hydrolysis, reduction, and nucleophilic substitution, allowing for significant diversification of the core structure. Researchers leverage this reagent in the development of novel synthetic methodologies, the total synthesis of natural products containing strained ring systems, and the exploration of new chemical space for drug discovery programs. Its unique reactivity profile makes it an indispensable tool for investigating reaction mechanisms and developing new catalytic processes. This product is intended for laboratory research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O4 B074065 Dimethyl cyclobut-1-ene-1,2-dicarboxylate CAS No. 1128-10-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl cyclobutene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWIAJMHYRJHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40312058
Record name Dimethyl cyclobut-1-ene-1,2-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128-10-5
Record name 1128-10-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl cyclobut-1-ene-1,2-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Dimethyl Cyclobut 1 Ene 1,2 Dicarboxylate: Synthesis and Properties

Synthesis of the Compound

The primary method for synthesizing this compound is through the photochemical [2+2] cycloaddition of ethylene (B1197577) with dimethyl acetylenedicarboxylate (B1228247) (DMAD). acs.org In this reaction, the absorption of light excites one of the reacting molecules, allowing the formation of the four-membered ring in a concerted fashion. stackexchange.comaklectures.com According to the Woodward-Hoffmann rules for pericyclic reactions, [2+2] cycloadditions involving four π-electrons are typically favored under photochemical conditions rather than thermal ones. stackexchange.com

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively documented in readily available literature, its basic properties can be tabulated. The properties of the saturated analogue, Dimethyl cyclobutane-1,2-dicarboxylate, are well-characterized and provided for comparison.

PropertyThis compound (Predicted/Calculated)Dimethyl cyclobutane-1,2-dicarboxylate (Experimental)
Molecular Formula C₈H₁₀O₄C₈H₁₂O₄ nih.gov
Molar Mass 170.16 g/mol 172.18 g/mol nih.gov
IUPAC Name This compoundDimethyl cyclobutane-1,2-dicarboxylate nih.gov
Boiling Point Not available225 °C
Density Not available1.177 g/cm³

Note: Data for the target compound is limited; data for the saturated analog is provided from cited sources for context.

Detailed Research Findings and Reactivity

Thermal Ring-Opening Reactions

Like many cyclobutene (B1205218) derivatives, this compound can undergo a thermally induced electrocyclic ring-opening. This process follows a conrotatory pathway as dictated by orbital symmetry rules, leading to the formation of 2,3-di(methoxycarbonyl)-1,3-butadiene. This reaction effectively transforms the strained four-membered ring into a more stable, conjugated diene system, which can then be used in subsequent reactions like Diels-Alder cycloadditions.

Electrocyclic Ring Opening to Diene Intermediates (e.g., o-Quinodimethanes)

Cycloaddition Reactions

The strained double bond of this compound makes it a reactive partner in various cycloaddition reactions.

[2+3] Dipolar Cycloadditions: Research has shown that the compound undergoes thermally induced [2+3] cycloadditions with monocyclic aziridines. In these reactions, the aziridine (B145994) ring opens to form an azomethine ylide, which then acts as a 1,3-dipole, reacting with the cyclobutene double bond to form complex bicyclic adducts. The stereochemistry of these reactions is influenced by secondary orbital interactions between the reacting molecules.

A summary of the key reactions is presented below:

Reaction TypeReactantsConditionsProduct Type
[2+2] Photocycloaddition Ethylene (B1197577) + Dimethyl acetylenedicarboxylate (B1228247)Photochemical (UV light)This compound acs.org
Electrocyclic Ring-Opening This compoundThermal2,3-di(methoxycarbonyl)-1,3-butadiene
[2+3] Dipolar Cycloaddition This compound + Monocyclic AziridineThermalBicyclic Pyrrolidine Adducts

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Bicyclic Adducts and Stereochemistry

X-ray crystallography is a powerful technique for determining the exact spatial arrangement of atoms within a crystalline solid. While direct crystallographic data for Dimethyl cyclobut-1-ene-1,2-dicarboxylate may be limited, extensive studies on its parent compound, cyclobut-1-ene-1,2-dicarboxylic acid, and related bicyclic adducts provide foundational insights into its stereochemical behavior.

Research on the Diels-Alder reaction between cyclobut-1-ene-1,2-dicarboxylic acid and cyclopentadiene (B3395910) demonstrates the utility of X-ray crystallography in confirming the stereochemistry of the resulting bicyclic adducts. rsc.org In a notable study, the crystal structure of the parent diacid was solved, revealing a monoclinic space group Cc with specific lattice parameters. rsc.org This analysis confirmed the presence of a strong intramolecular hydrogen bond between the two carboxylic acid groups. rsc.org This hydrogen bonding was found to dictate the stereochemical outcome of its cycloaddition reactions, favoring the endo-stereoisomer, a reversal of what is typically observed for similar dienophiles. rsc.org

By analogy, X-ray crystallography of bicyclic adducts formed from this compound would be used to:

Unambiguously determine the relative stereochemistry at the newly formed chiral centers.

Provide precise bond lengths and angles, confirming the bicyclic ring system's conformation.

Elucidate intermolecular packing forces in the crystal lattice.

These structural determinations are critical for understanding reaction mechanisms and predicting the properties of resulting polymers and complex molecules.

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution. For this compound, both ¹H and ¹³C NMR provide definitive information for structural confirmation.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The two methyl groups of the ester functionalities would appear as a sharp singlet. The protons on the cyclobutene (B1205218) ring's double bond (vinylic protons) would resonate at a characteristic downfield chemical shift, while the aliphatic protons on the saturated part of the ring would appear further upfield.

The ¹³C NMR spectrum provides information on each unique carbon atom. Key signals would include those for the carbonyl carbons of the ester groups, the sp²-hybridized carbons of the C=C double bond, the sp³-hybridized carbons of the cyclobutene ring, and the methyl carbons of the ester groups.

Based on data from analogous cyclobutane (B1203170) and other dicarboxylate compounds, the expected chemical shifts can be predicted.

Table 1: Predicted NMR Spectral Data for this compound
NucleusProton/Carbon TypeExpected Chemical Shift (δ, ppm)Expected Multiplicity
¹HEster Methyl Protons (-OCH₃)~3.7 - 3.8Singlet (s)
¹HAliphatic Ring Protons (-CH₂)~2.5 - 2.9Multiplet (m)
¹³CCarbonyl Carbon (C=O)~165 - 175N/A
¹³COlefinic Carbon (C=C)~130 - 145N/A
¹³CEster Methyl Carbon (-OCH₃)~50 - 55N/A
¹³CAliphatic Ring Carbon (-CH₂)~30 - 40N/A

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key functional groups are the carbon-carbon double bond (C=C) of the alkene and the ester groups (C=O, C-O).

IR Spectroscopy : The most prominent absorption band in the IR spectrum would be the strong C=O stretch of the ester groups. The C=C stretching vibration would likely appear as a medium to weak band. C-O stretching vibrations and C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons would also be present.

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds. Therefore, the C=C double bond stretch is expected to give a strong signal in the Raman spectrum, complementing the IR data. The C=O stretch will also be visible.

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR / Raman)
C-H Stretch (sp²)Alkenyl C-H3000 - 3100Medium / Medium
C-H Stretch (sp³)Aliphatic/Methyl C-H2850 - 3000Medium-Strong / Medium-Strong
C=O StretchEster Carbonyl1720 - 1740Very Strong / Medium
C=C StretchAlkene1640 - 1680Weak-Medium / Strong
C-O StretchEster C-O1000 - 1300Strong / Weak

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular formula of this compound is C₈H₁₀O₄, giving it a molecular weight of approximately 170.16 g/mol .

In an electron ionization (EI) mass spectrum, the parent molecule is ionized to form a molecular ion (M⁺), which would be observed at an m/z corresponding to the molecular weight. This molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. Analysis of the mass differences between fragments helps to deduce the original structure.

For this compound, common fragmentation pathways would include:

Loss of a methoxy (B1213986) radical (•OCH₃), resulting in a fragment ion at [M-31]⁺.

Loss of a carbomethoxy group (•COOCH₃), resulting in a fragment at [M-59]⁺.

Rearrangement and cleavage of the cyclobutene ring.

Data from the saturated analogue, Dimethyl cyclobutane-1,2-dicarboxylate (MW 172.18 g/mol ), shows characteristic fragments that help predict the behavior of the unsaturated compound. nih.govnist.gov

Table 3: Predicted Key Ions in the Mass Spectrum of this compound
m/z ValueProposed Ion Structure
~170[C₈H₁₀O₄]⁺ (Molecular Ion, M⁺)
~139[M - OCH₃]⁺
~111[M - COOCH₃]⁺

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of organic molecules. mdpi.comnih.gov This approach is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com DFT calculations are employed to optimize molecular geometries, calculate electronic energies, and derive a range of properties that describe a molecule's reactivity. researchgate.net For dimethyl cyclobut-1-ene-1,2-dicarboxylate, DFT can elucidate how the interplay between the strained four-membered ring and the electron-withdrawing ester groups influences its chemical behavior.

A variety of reactivity indices derived from conceptual DFT help in quantifying and predicting the chemical reactivity of molecules. nih.gov These descriptors are calculated from the energies of frontier molecular orbitals (HOMO and LUMO). iiste.org

DFT Reactivity Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron from the molecule. iiste.org
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to the molecule. iiste.org
Chemical Potential (μ) μ = -(I + A) / 2Describes the tendency of electrons to escape from the system. nih.gov
Global Hardness (η) η = (I - A) / 2Measures the resistance of a molecule to change its electron distribution.
Electrophilicity Index (ω) ω = μ2 / 2ηQuantifies the global electrophilic nature of a molecule. nih.goviiste.org

These parameters allow for a quantitative classification of the molecule's reactivity, predicting whether it will act as an electrophile or nucleophile in a given reaction. iiste.org

A significant application of DFT is the study of reaction mechanisms, which involves locating transition states and calculating the energetics of reaction pathways. nih.gov The transition state is the highest energy point along a reaction coordinate, and the energy difference between it and the reactants defines the activation energy barrier.

For systems related to this compound, such as cis-1,2-divinylcyclobutane, DFT calculations (specifically using the B3LYP functional) have been used to investigate pericyclic reactions like the Cope rearrangement. nih.gov These studies predict activation energies that are in good agreement with experimental data. nih.gov The calculations show that such reactions proceed through specific conformations, like endo-boatlike transition states. nih.gov Similar computational approaches can be applied to predict the energetics of reactions involving this compound, such as its thermal ring-opening to form a butadiene derivative or its participation in cycloaddition reactions.

Reaction Type System Studied Computational Method Calculated Activation Energy (kcal/mol)
Cope Rearrangementcis-1,2-divinylcyclobutane(U)B3LYP~23-28 nih.gov
Cyclopropane Ring OpeningFormaldehyde + dimethyl 1-phenylcyclopropane-1,1-dicarboxylateB3LYP/6-31G(d)14.56 nih.gov
[4+2] Cycloaddition2,3-dimethylbuta-1,3-diene + methyl acrylate (B77674)RM1 (semi-empirical)16.2 growingscience.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, particularly for pericyclic reactions. masterorganicchemistry.com The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. masterorganicchemistry.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.orgschrodinger.com

For this compound, the HOMO would likely be localized on the carbon-carbon double bond (the π-system), making it the nucleophilic component in a reaction. The LUMO would be the corresponding π* anti-bonding orbital. In a potential Diels-Alder reaction where this compound acts as the dienophile, its LUMO would interact with the HOMO of a diene. masterorganicchemistry.com DFT calculations are used to visualize these orbitals and compute their energies, providing insight into the feasibility and stereochemical outcome of such reactions. nih.gov

Parameter Significance
HOMO Energy Relates to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy Relates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap Indicates kinetic stability and the energy of the lowest electronic excitation. schrodinger.com A smaller gap suggests higher reactivity. wikipedia.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and the study of intermolecular interactions. researchgate.net

For a molecule like this compound, which has flexible ester groups, MD simulations can reveal the preferred orientations of these groups and the energy barriers between different conformations. acs.org Furthermore, by simulating the molecule in a solvent, one can study how intermolecular interactions, such as hydrogen bonding or van der Waals forces, influence its structure and behavior. This is particularly useful for understanding its properties in solution. acs.org The combination of MD with Principal Component Analysis (PCA) can help identify large-scale collective motions and functionally important conformational changes. nih.gov

Quantum Chemical Methods for Elucidating Reaction Mechanisms

Quantum chemical methods are instrumental in elucidating complex reaction mechanisms by mapping the entire potential energy surface of a reaction. growingscience.com This allows researchers to distinguish between different possible pathways, such as concerted (one-step) versus stepwise mechanisms. researchgate.net

For reactions involving four-membered rings, such as the cycloaddition of 2,3-dimethylbuta-1,3-diene and an acrylate, quantum-chemical modeling has been used to determine that the reaction likely proceeds through a two-step mechanism rather than a concerted one. growingscience.comresearchgate.net These studies involve calculating the structures and energies of reactants, products, transition states, and any potential intermediates. growingscience.com By comparing the calculated activation parameters with experimental data, the most plausible mechanism can be confirmed. researchgate.net Such methods could be applied to this compound to understand its thermal or photochemical rearrangements and its reactions with other molecules.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are widely used to predict spectroscopic parameters, which serves as a powerful tool for structure verification and assignment of experimental spectra. mdpi.com The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. mdpi.com

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. mdpi.com The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. mdpi.com Benchmark studies have identified specific methodologies, such as using the WP04 functional for ¹H shifts and ωB97X-D for ¹³C shifts, that provide high accuracy when compared to experimental data. mdpi.com For this compound, theoretical calculation of its NMR spectrum would aid in assigning the signals for the olefinic, methine, and methylene (B1212753) protons and carbons, confirming its structure.

Parameter Computational Method Typical Accuracy (vs. Experiment)
¹H NMR Chemical Shift DFT (GIAO) with WP04/6-311++G(2d,p)RMSD: 0.07 to 0.19 ppm mdpi.com
¹³C NMR Chemical Shift DFT (GIAO) with ωB97X-D/def2-SVPRMSD: 0.5 to 2.9 ppm mdpi.com
Vibrational Frequencies (IR) DFT (B3LYP)Frequencies often scaled to match experiment. nih.gov

Strain Energy Calculations in Cyclobutene (B1205218) Systems

Four-membered rings like cyclobutene are known to possess significant ring strain due to deviations from ideal bond angles. This strain energy influences their stability and reactivity, often providing a thermodynamic driving force for ring-opening reactions.

Computational methods can be used to quantify this strain energy. This is often done by using homodesmotic or isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, isolating the effect of strain. Calculations on related systems like 1,1-dimethylcyclobutane have shown that substituents can significantly alter the conventional strain energy. nih.gov Using methods like DFT and second-order perturbation theory (MP2), it was found that gem-dimethyl substitution can reduce the strain energy by over 8 kcal/mol compared to the parent cyclobutane (B1203170). nih.gov Similar calculations for this compound would quantify the combined effects of the double bond and the two ester groups on the ring strain, providing valuable data for understanding its thermodynamic properties.

Applications in Advanced Organic Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks

The unique structural and electronic features of dimethyl cyclobut-1-ene-1,2-dicarboxylate make it an important intermediate for the synthesis of a wide array of organic molecules.

The strained cyclobutene (B1205218) ring is a key feature that allows this compound to act as a precursor for more intricate molecular architectures. Cyclobutene derivatives are noted for their importance as intermediates in organic synthesis due to their high ring strain and consequent reactivity. researchgate.net They can undergo thermal electrocyclic ring-opening reactions to generate highly electron-deficient 1,3-dienes, which are valuable partners in cycloaddition reactions. researchgate.net

One of the primary applications is in Diels-Alder reactions. The parent diacid, cyclobut-1-ene-1,2-dicarboxylic acid, reacts with cyclopentadiene (B3395910) to form [4+2] cycloaddition products, demonstrating the dienophilic nature of the double bond. rsc.org This reactivity allows for the controlled construction of complex polycyclic systems. Furthermore, the dianion of the related saturated compound, dimethyl cyclobutane-1,2-dicarboxylate, can be generated and reacted with electrophiles like benzaldehyde (B42025) to create complex fused ring systems, such as 1,2-dihydrocyclobuta[b]naphthalene-3,8-dione. smolecule.com This highlights the compound's role as a scaffold for building elaborate molecular frameworks.

The cyclobutane (B1203170) motif is a recurring structural element in a multitude of natural products. nih.gov While many synthetic strategies for these natural products begin with precursors that already contain the cyclobutane ring, the de novo construction of this scaffold is an area of significant interest. nih.govresearchgate.net Chiral cyclobutanes are valuable intermediates for chemical synthesis, as they can undergo ring-expansion or ring-cleavage reactions to yield diverse cyclic and acyclic chiral molecules. researchgate.net

Although direct total syntheses of natural products starting specifically from this compound are not extensively documented, its functional groups (two esters and a double bond) provide versatile handles for elaboration. This strategic approach is exemplified by the use of other highly functionalized cyclobutane derivatives, such as dichlorocyclobutanones, which have been successfully employed in the synthesis of a wide variety of natural products, including 5-membered carbocycles, γ-butyrolactones, and γ-butyrolactam derivatives. nih.gov The principles demonstrated in these syntheses underscore the potential of this compound as a starting point for accessing complex natural product scaffolds.

There is growing interest in utilizing cyclobutane-containing dicarboxylic acids (CBDAs) as bio-based alternatives to petroleum-derived chemicals in the synthesis of polymers and pharmaceuticals. und.edu Four-membered carbocycles are important structural motifs found in several drugs and bioactive molecules. researchgate.net The inherent strain and defined stereochemistry of the cyclobutane ring can confer unique conformational properties to a molecule, which can be advantageous for biological activity.

Compounds derived from the [2+2] cycloaddition of natural precursors like ferulic acid, which form cyclobutane structures, exhibit a wide range of therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities. und.edu This demonstrates the pharmaceutical potential held within the cyclobutane core. The reactivity of this compound allows for its conversion into a variety of derivatives, making it a potential precursor for new classes of compounds with applications in medicine and agriculture.

Development of Novel Polymeric Materials

The rigid and strained nature of the cyclobutane ring makes it an attractive component for modifying polymer properties. When incorporated into a polymer backbone, the cyclobutane unit can enhance thermal stability and alter mechanical characteristics.

Cyclobutene derivatives, particularly those with carboxylate groups, have been the subject of polymerization studies. For instance, methyl cyclobutene-1-carboxylate (MHCB), a related monomer, can undergo anionic addition polymerization to yield a polymer with a 1,2-linked cyclobutane ring in the main chain. researchgate.net This polymerization can proceed in a living manner, allowing for the synthesis of block-like copolymers, for example with methyl methacrylate (B99206). researchgate.net

Radical polymerization is also a viable method. Various cyclobutene carboxylates have been successfully copolymerized with common monomers like styrene (B11656) and alkyl acrylates. researchgate.net A key finding from these studies is that the incorporation of the 1,2-disubstituted cyclobutyl rings into a polymer chain significantly increases the glass transition temperature (Tg) of the resulting copolymers. researchgate.netresearchgate.net This effect is likely due to the rigid nature of the cyclobutane ring restricting chain mobility.

Table 1: Polymerization Studies of Cyclobutene Carboxylate Derivatives

Monomer(s) Polymerization Type Key Finding Reference
Methyl cyclobutene-1-carboxylate (MHCB) Anionic Forms polymer with 1,2-linked cyclobutane rings in the main chain. researchgate.net
MHCB and Methyl methacrylate (MMA) Anionic Proceeds in a monomer-selective, living manner to form a block-like copolymer. researchgate.net
Fused cyclobutenecarboxylates and n-butyl acrylate (B77674) (nBA) Radical Affords random copolymers; the cyclobutane framework raises the polymer's Tg. researchgate.net

The di-ester functionality of this compound makes it a direct precursor to cyclobutane-1,2-dicarboxylic acid or cyclobutane-1,2-dimethanol, which are valuable monomers for step-growth polymerization. The synthesis of polyesters and polyamides incorporating a cyclobutane ring has been shown to yield materials with desirable properties. rsc.org

For example, novel polyesters have been synthesized via melt polymerization of a cyclobutane diol (trans-1,3-cyclobutane dimethanol) with various diacids. rsc.org Similarly, polyesters known as poly-α-truxillates were created through condensation of α-truxillic acid (a substituted cyclobutane-1,3-dicarboxylic acid) with a series of diols. nih.gov These cyclobutane-containing polymers are often semi-crystalline and exhibit notable thermal stability, with decomposition temperatures ranging from 381 to 424 °C, comparable to that of polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.orgnih.gov Furthermore, cyclobutane dicarboxylic acids derived from natural products have been successfully used as components in the synthesis of both polyamides and polyesters. und.edu

Table 2: Properties of Cyclobutane-Containing Polyesters

Cyclobutane Monomer Comonomer(s) Polymer Type Glass Transition Temp. (Tg) Decomposition Temp. (Td) Reference
trans-1,3-cyclobutane dimethanol (CBDO-1) Various diacids Polyester 33 to 114 °C 381 to 424 °C rsc.org

Design of Stress-Responsive Polymers and Mechanophores

Polymers incorporating cyclobutane units, referred to as mechanophores, are at the forefront of research into stress-responsive or "self-healing" materials. The fundamental principle lies in the controlled cleavage of the strained cyclobutane ring under mechanical force. When subjected to external stress, such as elongational forces from ultrasound, the covalent bonds of the cyclobutane ring can rupture in a process known as mechanochemical [2+2] cycloreversion.

This ring-opening reaction transforms the saturated cyclobutane core into two new alkene groups, often in the form of α,β-unsaturated esters. This transformation is not a destructive process but a constructive one; the newly formed reactive groups can participate in subsequent chemical reactions. For instance, they can undergo thiol-ene conjugate addition to form new cross-links within the polymer matrix, effectively repairing damage or altering the material's properties in response to mechanical stimuli. Research has shown that this ring-opening mechanism likely proceeds through a 1,4-diradical intermediate rather than a concerted pathway. The ability to embed these cyclobutane-based mechanophores into polymer backbones allows for the design of materials that can actively respond to and counteract destructive forces.

Applications in Supramolecular Chemistry

While direct applications of this compound in supramolecular chemistry are not extensively documented in available research, the principles of molecular design suggest its potential utility. Small, rigid, and functionally defined molecules like cyclobutane derivatives can serve as valuable "tectons" or building blocks in crystal engineering, a sub-field of supramolecular chemistry. The defined geometry and the presence of functional groups (the dicarboxylate esters) can be used to direct the self-assembly of molecules into larger, highly ordered crystalline structures through specific intermolecular interactions. The development of coordination polymers and metal-organic frameworks often relies on such rigid organic linkers to build predictable and functional solid-state architectures.

Use as Crosslinking Agents and in Thermally Cured Resin Systems

Cyclobutane dicarboxylate derivatives have been effectively utilized as crosslinking agents, particularly in the formation of thermosetting polymers. A key application is the use of cis-Cyclobutane-1,2-dicarboxylic acid (CBDA) as a bio-based hardener for epoxidized plant oils, such as linseed oil. acs.orgresearchgate.net In these systems, the dicarboxylic acid groups react with the epoxide rings of the oil, creating a rigid, cross-linked polymer network, resulting in a durable thermoset material. acs.orgresearchgate.net

The thermal behavior of these cyclobutane-containing polymers is also a significant area of research. The cyclobutane ring itself can be thermally labile. Studies have demonstrated that certain thermosets incorporating cyclobutane dicarboxylic acid into their backbone can be thermally cleaved at high temperatures (e.g., 300 °C). rsc.org This thermocleavability allows for the degradation of the polymer into its constituent monomers, offering a pathway for creating recyclable thermosets. rsc.org The cleavage of the cyclobutane ring can be monitored using techniques like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR). rsc.orgresearchgate.net The kinetics and mechanism of the curing process itself, involving the crosslinking reactions, are often studied using methods like Differential Scanning Calorimetry (DSC) and rheometry to understand how the material's properties evolve with temperature. acs.orgresearchgate.net

Integration into Bio-based Polymer Feedstocks

There is a growing emphasis on developing polymers from renewable resources, and cyclobutane derivatives are playing a role in this transition. The key is to synthesize the cyclobutane building blocks from bio-derived precursors. For example, cis-Cyclobutane-1,2-dicarboxylic acid can be synthesized from furfural, a compound derived from agricultural biomass. researchgate.net This bio-based diacid can then be used to cure epoxidized plant oils, leading to the creation of fully bio-based thermosets. acs.orgresearchgate.net

Another pathway involves synthesizing cyclobutane building blocks from β-trans-cinnamic acid, which can be linked with glycerol, another common bio-based chemical, to form novel polymers. rsc.org This integration of cyclobutane structures derived from renewable feedstocks into polymer chains is a crucial step toward reducing the reliance on petrochemicals for advanced materials. mdpi.com The goal is to create "drop-in" or novel bio-based chemicals that can be incorporated into existing or new polymer production processes. units.it

The table below summarizes findings from a study on a fully bio-based thermoset created using a cyclobutane derivative and epoxidized linseed oil. acs.orgresearchgate.net

PropertyFindingSource
Components cis-Cyclobutane-1,2-dicarboxylic acid (hardener) and epoxidized linseed oil (resin). acs.orgresearchgate.net
Origin The hardener is derived from furfural, making the resulting thermoset fully bio-based. researchgate.net
Curing Mechanism Crosslinking occurs via the reaction of carboxylic acid groups with epoxide rings. acs.org
Analysis Methods The polymerization mechanism was studied by FT-IR, DSC, and rheometry. acs.orgresearchgate.net
Resulting Material A rigid, solvent-resistant, and hard thermoset polymer. researchgate.net

Catalysis and Enzyme Inhibition Research

The reactivity and structure of this compound suggest potential roles in catalysis and as an enzyme modulator, though research in these specific areas is nascent.

This compound as an Immobilized Catalyst in Organic Synthesis

Based on the available scientific literature, there are no specific studies detailing the use of this compound as an immobilized catalyst or as a support for catalytic systems. Research in this area remains to be explored.

Future Directions and Emerging Research Areas

Advances in Stereoselective Synthesis of Cyclobutene (B1205218) Derivatives

The synthesis of chiral cyclobutenes is a significant area of research, as stereochemistry is crucial for applications in bioactive molecules and asymmetric catalysis. researchgate.net Future advancements are focused on developing more efficient, versatile, and highly selective catalytic systems.

Enantioselective [2+2] cycloadditions are a primary method for constructing the cyclobutene core. nih.gov Research is moving towards the use of earth-abundant metal catalysts and novel chiral ligands to improve sustainability and accessibility. acs.org For instance, cobalt-based catalyst systems have shown broad applicability for the [2+2] cycloaddition of a wide variety of alkynes and alkenes, producing over 50 different cyclobutenes with high enantioselectivity. acs.orgnsf.gov Other transition metals are also being explored; gold catalysis enables the intermolecular [2+2] cycloaddition of chloroalkynes and unactivated alkenes with excellent regioselectivity. organic-chemistry.org

Another emerging frontier is the catalytic enantioselective functionalization of pre-formed cyclobutenes, which provides a modular approach to complex, multi-substituted cyclobutane (B1203170) structures. researchgate.net This strategy allows for the rapid diversification of a single cyclobutene starting material. researchgate.net Researchers are developing novel cobalt-catalyzed carbon-carbon bond-forming reactions initiated by enantioselective carbometalation to achieve this. researchgate.net

Catalyst SystemReaction TypeSubstratesEnantiomeric Excess (ee)Reference
Cobalt/Chiral Ligand[2+2] CycloadditionAlkynes & Alkenyl derivatives86–97% acs.org
Rhodium(I)/Chiral Diene[2+2] Cycloaddition1,6-enynesUp to 99% researchgate.net
Iridium(I)/Chiral Phosphoramidite[2+2] CycloadditionOxabicyclic alkenes & Terminal alkynesUp to 99% researchgate.net
Chiral Phosphoric Acid[2+2] CycloadditionAlkynylindols & QuinonesUp to 99% researchgate.net
Chinchona-based SquaramideMichael AdditionCyclobutenes & ThiolsUp to 99.7:0.3 er rsc.org

Integration of Dimethyl Cyclobut-1-ene-1,2-dicarboxylate into Advanced Functional Materials

The rigid and strained structure of the cyclobutene ring makes it an attractive building block for advanced functional materials. This compound and similar derivatives are being explored as monomers for novel polymers and components of complex molecular architectures.

One key area is Ring-Opening Metathesis Polymerization (ROMP). beilstein-journals.org Selective ROMP of cyclobutene moieties can be achieved under specific conditions (e.g., using Grubbs' first-generation catalyst in THF at 0 °C), leaving other reactive groups like norbornene intact. beilstein-journals.org This selectivity allows for the synthesis of complex polymer architectures, such as unsymmetrical ladderphanes with distinct polycyclobutene and polynorbornene strands, which could have unique material properties. beilstein-journals.org

Furthermore, cyclobutane dicarboxylic acids (CBDAs), which can be derived from cyclobutene precursors, are being investigated as bio-based alternatives to petroleum-derived diacids in the polymer industry. und.edu These monomers can be used to synthesize polyesters and polyamides. The defined stereochemistry of the cyclobutane ring can impart specific properties to the resulting polymer, such as altered thermal stability and crystallinity. und.edu The integration of this compound into such polymer backbones could lead to materials with tailored characteristics.

Cyclobutene units are also being incorporated into nanoscopic macrocycles. rsc.org The rigid four-membered ring can act as a vertex in these structures, promoting macrocycle formation and influencing the electronic and photophysical properties of the resulting π-conjugated systems. rsc.org

Exploration of Novel Reaction Pathways and Unprecedented Mechanisms

Research continues to uncover novel synthetic routes and reaction mechanisms involving cyclobutene derivatives, expanding their utility in organic synthesis. These explorations often leverage the ring strain of the cyclobutene core to drive unique transformations.

A significant development is the synthesis of highly functionalized cyclobutenes directly from simple cyclobutanes. rsc.org A copper-catalyzed radical cascade reaction has been developed that involves the cleavage of four or five C-H bonds and the formation of new C-N, C-S, or C-Br bonds, providing direct access to diaminated, disulfonylated, and tribrominated cyclobutenes. rsc.org This method avoids the pre-functionalization typically required for cyclobutene synthesis. researchgate.net

Unprecedented cycloaddition and rearrangement reactions are also being discovered. A Lewis acid-catalyzed [2+1+1] cycloaddition of isocyanides with alkylidene malonates has been reported to produce functionalized cyclobutene skeletons with high atom economy. rsc.org Intriguingly, these cyclobutene products can undergo a subsequent, unprecedented ring expansion to form polysubstituted maleimides. rsc.org

Mechanistic studies are also clarifying the factors that control reaction outcomes. For example, in the gold-catalyzed reaction of alkynes with alkenes, computational and experimental work has shown that the pathways leading to either cyclobutenes or 1,3-dienes are very close in energy. acs.org The reaction proceeds through key cyclopropyl (B3062369) gold(I) carbene intermediates, and the final product is determined by subtle electronic and steric factors. acs.org

Reaction PathwayKey FeaturesStarting MaterialsProduct ClassReference
Copper-Catalyzed Radical CascadeC-H bond functionalization; Cleavage of 4-5 C-H bondsSimple CyclobutanesHighly functionalized cyclobutenes rsc.org
Lewis Acid-Catalyzed [2+1+1] CycloadditionHigh atom economy; Mild conditionsIsocyanides, Alkylidene malonatesFunctionalized cyclobutenes rsc.org
Intramolecular Wittig ReactionForms highly electron-deficient systemsVinylphosphonium salt, Diethyl 2-oxobutanedioateTetraalkyl cyclobutene-tetracarboxylates rsc.org
Gold-Catalyzed [2+2] CycloadditionMechanistic competition with 1,3-diene formationAlkynes, AlkenesCyclobutenes acs.org

Development of Environmentally Benign Synthetic Routes

In line with the principles of green chemistry, significant effort is being directed toward developing more sustainable methods for synthesizing cyclobutene derivatives. mdpi.com This includes reducing waste, avoiding harsh conditions, and utilizing renewable resources.

Continuous flow synthesis represents a major advance in this area. rsc.orgrsc.org A three-step, one-flow process has been developed for functionalized cyclobutenes that involves the flash generation of short-lived lithium ynolates. rsc.org This method eliminates the need for cryogenic temperatures typically required for handling such reactive species, operates at a mild 30 °C, and has an extremely short residence time, contributing to significant energy savings and improved reproducibility compared to batch processes. rsc.orgrsc.org

The use of bio-based starting materials is another key strategy. Cyclobutane-containing dicarboxylic acids can be prepared from derivatives of hydroxycinnamic acid (such as ferulic acid), which are obtainable from lignin, a major component of biomass. und.edu The synthesis often employs clean and efficient [2+2] photocycloaddition reactions, which can be promoted by sunlight without the need for a photocatalyst. und.eduresearchgate.net

Furthermore, the choice of reagents and solvents is being re-evaluated. Dimethyl carbonate (DMC), for example, is considered an environmentally benign chemical reagent and solvent that can be produced from CO2. mdpi.com Its application in synthetic routes offers a greener alternative to traditional reagents like phosgene. mdpi.com

Computational Design and Predictive Modeling of Cyclobutene-Based Molecules for Specific Applications

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of cyclobutene-based molecules, guiding synthetic efforts and the design of functional materials.

Density Functional Theory (DFT) calculations are widely used to elucidate complex reaction mechanisms. For instance, DFT has been employed to map the energy landscapes of gold-catalyzed reactions, explaining why some reactions yield cyclobutenes while others produce dienes. acs.org Computational studies have also been used to investigate the electrocyclic ring-opening of cyclobutenes, leading to models that can predict whether a cyclobutene or its isomeric diene will be the stable product based on its substituents. researchgate.net This predictive power allows chemists to design substrates that favor a desired outcome.

In materials science, computational modeling helps in designing molecules with specific properties. DFT and molecular dynamics (MD) simulations are used to predict the conformations and electronic properties of cyclobutene-based macrocycles, providing insight into how molecular structure dictates function. rsc.org

Computational methods are also crucial in the field of drug discovery. The unique three-dimensional shape of the cyclobutane scaffold is attractive for creating fragment libraries for screening against biological targets. nih.govnih.gov Shape-guided computational design has been used to create a focused library of novel 3D cyclobutane fragments with defined stereochemistry, aiming to target unique chemical space in fragment-based drug discovery. nih.gov

Q & A

Q. What are the key synthetic applications of dimethyl cyclobut-1-ene-1,2-dicarboxylate in constructing benzannulated systems?

this compound serves as a dienophile in Diels-Alder reactions to synthesize benzocyclobutenes and annelated derivatives. For example, it reacts with conjugated dienes to form six-membered adducts, which undergo aromatization to yield fused aromatic systems. This method enables access to strained cyclobutane rings fused to aromatic frameworks, useful in materials science and natural product synthesis .

  • Methodological Insight : Optimize reaction conditions (e.g., solvent: toluene, 80°C, 12 h) and characterize products via 1^1H/13^13C NMR and X-ray crystallography to confirm regioselectivity and stereochemistry.

Q. How does the electronic nature of this compound influence its reactivity in cycloaddition reactions?

The electron-deficient cyclobutene ring and ester groups enhance its reactivity as a dienophile in [4+2] cycloadditions. The electron-withdrawing carboxylate groups lower the LUMO energy, facilitating interactions with electron-rich dienes. Computational studies (DFT) can predict transition states and regioselectivity .

  • Experimental Design : Compare reaction rates with substituted dienes (e.g., furan vs. anthracene) and analyze using HPLC to quantify kinetic parameters.

Advanced Research Questions

Q. What strategies enable enantioselective synthesis or resolution of this compound derivatives?

Enzymatic resolution, inspired by methods for cyclohexane analogs, can separate enantiomers. Lipases or esterases selectively hydrolyze one ester group, producing monoacids with >90% ee. Chiral HPLC (e.g., Chiralpak IA column) or 1^1H NMR with chiral shift reagents (e.g., Eu(hfc)3_3) validate enantiopurity .

  • Data Analysis : Tabulate enantiomeric excess (ee) under varying conditions (pH, temperature, enzyme source) to identify optimal biocatalysts.

Q. How do dilithiated derivatives of this compound react with electrophilic substrates?

Dilithiation at low temperatures (-78°C, using LDA) generates a nucleophilic species that reacts with α,ω-dihalides or ω-bromo esters to form macrocyclic or fused systems. For instance, coupling with 1,4-dibromobutane yields cyclophane derivatives. Monitor reaction progress via in situ IR spectroscopy to detect intermediate lithiated species .

  • Key Challenge : Control aggregation states of lithiated intermediates using additives (e.g., HMPA) to enhance reactivity.

Q. What intermolecular interactions govern the crystal packing of this compound analogs?

X-ray crystallography reveals N–H⋯O and C–H⋯O hydrogen bonds in related esters, forming supramolecular chains or sheets. For example, dimethyl hydrazine-1,2-dicarboxylate exhibits hydrogen-bonded dimers stabilized by triphenylphosphine oxide .

  • Methodology : Perform Hirshfeld surface analysis to quantify interaction contributions and predict crystal engineering applications.

Methodological Tables

Q. Table 1. Representative Diels-Alder Reaction Conditions

DieneSolventTemp (°C)Yield (%)Reference
AnthraceneToluene8085
FuranTHF6072

Q. Table 2. Enzymatic Resolution Efficiency

EnzymeSubstrateee (%)Conversion (%)
Candida antarctica Lipase BCyclohexane analog9550
Pseudomonas fluorescens EsteraseCyclobutene derivative8845

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.